molecular formula C20H18ClN3O3S B11258091 N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B11258091
M. Wt: 415.9 g/mol
InChI Key: MHFDFVVBTUKGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and methoxyphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide
  • N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide
  • N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazole ring with the specific substituents provides distinct properties that may not be observed in similar compounds.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-5-3-2-4-16(17)24-19(26)18(25)22-11-10-15-12-28-20(23-15)13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26)

InChI Key

MHFDFVVBTUKGHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.